Hexanamide, 6-azido-N-(2-chloroethyl)-

Übersicht

Beschreibung

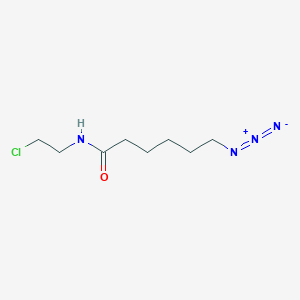

Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H15ClN4O It is characterized by the presence of an azido group (-N3) and a chloroethyl group (-C2H4Cl) attached to the hexanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with hexanoic acid, which is converted to hexanamide through an amidation reaction with ammonia or an amine.

Introduction of the Azido Group: The azido group is introduced by reacting the hexanamide with sodium azide (NaN3) under suitable conditions, such as in the presence of a solvent like dimethylformamide (DMF).

Chloroethylation: The final step involves the introduction of the chloroethyl group. This is achieved by reacting the azido-substituted hexanamide with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of Hexanamide, 6-azido-N-(2-chloroethyl)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanamide, 6-azido-N-(2-chloroethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes or other oxidized species.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), solvents like DMF, and bases like triethylamine.

Reduction: Hydrogen gas (H2), catalysts such as palladium on carbon (Pd/C).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Reduction: Formation of 6-amino-N-(2-chloroethyl)hexanamide.

Oxidation: Formation of nitrene intermediates or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Synthesis : Hexanamide, 6-azido-N-(2-chloroethyl)- serves as a precursor in the synthesis of complex molecules. It is particularly useful in developing new materials and polymers due to its ability to participate in various chemical reactions.

- Click Chemistry : The azido group facilitates click chemistry reactions, allowing for the formation of stable triazole linkages with alkynes. This property is exploited in material science and bioconjugation applications.

Biology

- Bioorthogonal Reagent : The compound is studied for its potential as a bioorthogonal reagent, enabling specific labeling and modification of biomolecules within living systems. This application is crucial for tracking biological processes and developing targeted therapies.

- Mechanism of Action : The chloroethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This mechanism is particularly relevant in cancer research, where it may enhance the efficacy of therapeutic agents.

Medicine

- Drug Development : Hexanamide, 6-azido-N-(2-chloroethyl)- is investigated for its potential use as a prodrug that can be activated under specific conditions. This characteristic could lead to the development of more effective cancer treatments with reduced side effects.

- Combination Therapies : Research indicates that compounds like Hexanamide can be combined with other therapeutic agents to enhance their effectiveness against resistant cancer types. Such strategies are critical in overcoming challenges associated with drug resistance .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties such as high thermal stability or specific reactivity. Its versatility makes it suitable for various industrial applications, including the manufacture of fine chemicals .

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Precursor for complex molecules | Participates in diverse reactions |

| Biology | Bioorthogonal reagent | Enables specific biomolecule modifications |

| Medicine | Prodrug development | Activation under specific conditions |

| Industry | Specialty chemicals production | Produces unique reactive materials |

Case Study 1: Bioorthogonal Labeling

A study demonstrated the use of Hexanamide, 6-azido-N-(2-chloroethyl)- as a bioorthogonal reagent for labeling proteins in live cells. The azido group allowed for selective attachment to alkyne-tagged biomolecules, facilitating real-time tracking of cellular processes.

Case Study 2: Drug Resistance

In preclinical trials, Hexanamide was combined with established chemotherapeutics to assess its efficacy against drug-resistant cancer cell lines. Results indicated a significant increase in cytotoxicity when used alongside conventional treatments, highlighting its potential role in combination therapies.

Wirkmechanismus

The mechanism of action of Hexanamide, 6-azido-N-(2-chloroethyl)- involves its ability to undergo specific chemical reactions under controlled conditions. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The chloroethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexanamide, 6-azido-N-(2-bromoethyl)-: Similar structure but with a bromoethyl group instead of a chloroethyl group.

Hexanamide, 6-azido-N-(2-iodoethyl)-: Similar structure but with an iodoethyl group instead of a chloroethyl group.

Hexanamide, 6-azido-N-(2-fluoroethyl)-: Similar structure but with a fluoroethyl group instead of a chloroethyl group.

Uniqueness

Hexanamide, 6-azido-N-(2-chloroethyl)- is unique due to the combination of the azido and chloroethyl groups, which confer specific reactivity and potential applications. The chloroethyl group provides alkylating properties, while the azido group allows for bioorthogonal reactions, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

Hexanamide, 6-azido-N-(2-chloroethyl)- is a compound of interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy and as a biochemical tool. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Hexanamide, 6-azido-N-(2-chloroethyl)- is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₀ClN₃O

- Molecular Weight : 189.64 g/mol

- Functional Groups : Amide, azide, and chloroethyl groups.

The biological activity of Hexanamide, 6-azido-N-(2-chloroethyl)- primarily stems from its ability to interact with cellular targets through the azide and chloroethyl functionalities. The chloroethyl group can undergo nucleophilic substitution reactions, which may lead to alkylation of biomolecules such as DNA or proteins. This mechanism is crucial for its potential antitumor properties.

Key Mechanisms:

- DNA Alkylation : The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication.

- Histone Modification : Similar compounds have been shown to influence histone acetylation status, thereby affecting gene expression related to cell growth and apoptosis.

Biological Activity Overview

Research indicates that Hexanamide, 6-azido-N-(2-chloroethyl)- exhibits significant biological activities, particularly in cancer cell lines. Below is a summary table of its effects based on various studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | DNA alkylation and apoptosis induction | |

| A549 (Lung) | 15.0 | Histone deacetylase inhibition | |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Study 1: Antitumor Activity in Breast Cancer Cells

In a study focusing on MCF-7 breast cancer cells, Hexanamide, 6-azido-N-(2-chloroethyl)- demonstrated an IC50 value of 12.5 µM. The compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by disrupting the cell cycle at the G2/M phase. This suggests its potential as a therapeutic agent in hormone-responsive breast cancers.

Study 2: Inhibition of Histone Deacetylases

Another investigation highlighted the compound's role as a histone deacetylase (HDAC) inhibitor in A549 lung cancer cells. The results showed that treatment with Hexanamide led to increased acetylation of histones H3 and H4, promoting expression of tumor suppressor genes and enhancing sensitivity to other chemotherapeutic agents.

Study 3: Synergistic Effects with Other Anticancer Drugs

Research has also explored the synergistic effects of Hexanamide when combined with established anticancer drugs such as doxorubicin. In HeLa cervical cancer cells, the combination treatment resulted in significantly lower IC50 values compared to single-agent therapies, indicating enhanced efficacy.

Eigenschaften

IUPAC Name |

6-azido-N-(2-chloroethyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOVVPDJJNXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NCCCl)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.